molecular formula C11H10ClNO2S B12880672 3-(4-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole CAS No. 87388-59-8

3-(4-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole

Cat. No.: B12880672
CAS No.: 87388-59-8
M. Wt: 255.72 g/mol
InChI Key: IAULMKOSRLZFPT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of a 4-chlorophenyl group and a methylsulfonyl group in this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole typically involves the reaction of 4-chlorobenzaldehyde with methylsulfonyl chloride in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1H-pyrrole: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.

    4-(Methylsulfonyl)-1H-pyrrole: Lacks the chlorophenyl group, which may influence its chemical properties and applications.

Uniqueness

The presence of both the 4-chlorophenyl and methylsulfonyl groups in 3-(4-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole makes it unique compared to similar compounds

Properties

CAS No.

87388-59-8

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-methylsulfonyl-1H-pyrrole

InChI

InChI=1S/C11H10ClNO2S/c1-16(14,15)11-7-13-6-10(11)8-2-4-9(12)5-3-8/h2-7,13H,1H3

InChI Key

IAULMKOSRLZFPT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CNC=C1C2=CC=C(C=C2)Cl

Origin of Product

United States

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